Sialidase Hydrolysis Rate Reduction: 9-O-Lactyl vs. 9-O-Acetyl vs. Unmodified Neu5Ac
In a high-throughput screening of seven bacterial sialidases using chemoenzymatically synthesized sialoside libraries, 9-O-acetylation of Neu5Ac reduced the hydrolysis rate to 60–80% of the unmodified rate for Arthrobacter ureafaciens, Streptococcus sp. IID, and Streptococcus pneumoniae sialidases [1]. The study further established that the rate drop for 9-O-substituted sialosides is proportional to the size of the substituent: the bulkier 9-O-lactyl group consistently leads to slower hydrolysis than 9-O-acetyl, although for certain enzyme-substrate pairs (e.g., Vibrio cholerae sialidase acting on Neu5Acα2,3Galβ-pNP) the two modifications decreased activity to a similar extent [1]. For Clostridium perfringens and Vibrio cholerae sialidases, 9-O-acetylation alone caused a more pronounced drop (>20% reduction) [1], predicting an even greater reduction for 9-O-lactylation.
| Evidence Dimension | Sialidase hydrolysis rate (relative to unmodified Neu5Acα2,3/α2,6-sialoside) |
|---|---|
| Target Compound Data | 9-O-Lactyl-Neu5Ac-sialoside: hydrolysis rate lower than 9-O-acetyl for sialidases where steric hindrance dominates; exact % varies by enzyme (see text for Vibrio cholerae exception) [1] |
| Comparator Or Baseline | Unmodified Neu5Ac-sialoside = 100% reference; 9-O-Acetyl-Neu5Ac-sialoside = 60–80% for Arthrobacter, Streptococcus sp. IID, S. pneumoniae sialidases [1] |
| Quantified Difference | 9-O-Lactyl rate < 9-O-Acetyl rate (size-dependent decrease); absolute values not reported in text but qualitative rank order established [1] |
| Conditions | Colorimetric assay using para-nitrophenol-tagged sialosides (Neu5Acα2,3Galβ-pNP, Neu5Acα2,6Galβ-pNP, Neu5Acα2,6GalNAcβ-pNP); 7 bacterial sialidases; 96-well plate format; pH 7.5 Tris-HCl buffer [1] |
Why This Matters
This differential enzymatic susceptibility makes 9-O-Lactyl-Neu5Ac a superior probe for dissecting how O-acyl substituent size modulates sialidase activity, enabling experimental designs where steric effects can be distinguished from electronic effects of acetylation.
- [1] Chokhawala HA, Yu H, Chen X. High-throughput substrate specificity studies of sialidases using chemoenzymatically synthesized sialoside libraries. Chembiochem. 2007 Jan 22;8(2):194-201. doi:10.1002/cbic.200600410. PMID:17195254. PMCID:PMC2610223. View Source
